![molecular formula C14H15N3O B2858395 {[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile CAS No. 476339-55-6](/img/structure/B2858395.png)
{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile
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Overview
Description
{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 2-methylpiperidine with furan-2-carbaldehyde, followed by the addition of malononitrile. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in catalysis and material science for developing new materials and catalysts
Mechanism of Action
The mechanism of action of {[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile: Similar in structure but with a different substituent on the piperidine ring.
(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid: Another related compound with a boronic acid group instead of the nitrile group.
Uniqueness
{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[5-(2-methylpiperidin-1-yl)furan-2-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-4-2-3-7-17(11)14-6-5-13(18-14)8-12(9-15)10-16/h5-6,8,11H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOPAEVODDKJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(O2)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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